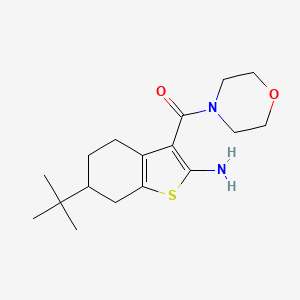

![molecular formula C18H18N2O3 B2505878 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 335222-91-8](/img/structure/B2505878.png)

7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Practical Synthesis Analysis

The synthesis of 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is not directly detailed in the provided papers. However, a related compound, 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, has been synthesized through a new process that is both efficient and safe. This process is significant as it avoids the use of hazardous reagents like diazomethane, which were employed in earlier methods. The synthesis described could potentially be adapted for the synthesis of this compound by modifying the functional groups attached to the quinoline core .

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly analyzed in the provided papers, the structure of a related compound, 7H-Naphtho[1,8-gh]quinolin-7-one, has been studied. The NMR spectra of related compounds revealed a rapid interchange between two equivalent α-enone structures. This phenomenon is akin to the formation of carboxylic acid dimers or hydrogen difluoride ions. Such structural dynamics might also be relevant to the molecular structure analysis of this compound, particularly in understanding its electronic and steric properties .

Chemical Reactions Analysis

The chemical reactions involving the quinoline derivatives are not directly discussed in the provided papers. However, the synthesis methods suggest that the quinoline core can undergo various reactions to append different functional groups. The practical synthesis of the related quinoline derivative implies that the core structure is amenable to modifications, which could include nucleophilic substitutions or additions, particularly at positions activated by the methoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. Nonetheless, the properties of quinoline derivatives generally include good solubility in organic solvents and the ability to form stable crystalline structures. The presence of methoxy groups would likely influence the compound's electron distribution, potentially affecting its reactivity and interaction with biological targets. The synthesis and structural analysis of related compounds provide a foundation for inferring the properties of this compound, such as its potential as a pharmaceutical intermediate .

Applications De Recherche Scientifique

Anticorrosive Materials

Quinoline derivatives, including those structurally similar to 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, have been identified as effective anticorrosive agents for metallic surfaces. These derivatives exhibit good effectiveness against metallic corrosion due to their ability to adsorb and form stable chelating complexes with metallic atoms through coordination bonding. This property is enhanced by polar substituents like methoxy and amino groups, which contribute to their high electron density, essential for the formation of these complexes (Verma, Quraishi, & Ebenso, 2020).

Neuroprotection and Immunomodulation

Compounds structurally related to this compound have shown potential in neuroprotection and immunomodulation. The metabolism of tryptophan, for instance, involves kynurenines, with quinolinic acid acting as an NMDA receptor agonist and neurotoxin, while kynurenic acid serves as a neuroprotectant and NMDA receptor antagonist. This balance between neurotoxic and neuroprotective effects plays a significant role in neurological disorders, suggesting a potential area for the application of quinoline derivatives in neuroprotection (Vámos et al., 2009).

Anticancer and Antimicrobial Activities

Quinoline and its derivatives, including those structurally similar to this compound, have been extensively studied for their anticancer and antimicrobial properties. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids, showcasing significant bioactivities. Quinoline alkaloids like quinine and camptothecin have laid the groundwork for antimalarial and anticancer drug development, respectively, indicating the potential of quinoline derivatives in medical and pharmaceutical fields (Shang et al., 2018).

Propriétés

IUPAC Name |

7-methoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-15-7-4-14(5-8-15)19-11-13-9-12-3-6-16(23-2)10-17(12)20-18(13)21/h3-10,19H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKCXCPWUFLTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

methylene]malononitrile](/img/structure/B2505805.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)